![molecular formula C26H28ClN5O B2508966 7-(3-cloro-4-metilfenil)-N-[3-(morfolin-4-il)propil]-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-amina CAS No. 477229-48-4](/img/structure/B2508966.png)
7-(3-cloro-4-metilfenil)-N-[3-(morfolin-4-il)propil]-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine class. These derivatives are known for their inhibitory activity against NF-κB inducing kinase (NIK), which is a potential target for the treatment of psoriasis. The compound is not directly mentioned in the provided papers, but its structure is related to the compounds studied within these papers.
Synthesis Analysis
The synthesis of related N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been achieved through structure-based drug design and synthetic chemistry. For instance, compound 12f, a potent NIK inhibitor, was synthesized and showed promising results in the treatment of psoriasis in a mouse model . Another paper describes a one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines using phosphorus pentoxide, N,N-dimethylcyclohexylamine, and the appropriate amine hydrochloride . A similar method was used to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which was characterized by spectral analyses .
Molecular Structure Analysis
The molecular structure of the compound of interest would likely be characterized by the presence of a pyrrolo[2,3-d]pyrimidin-4-amine core, substituted with various functional groups that confer its biological activity. The presence of a morpholinopropyl group suggests increased solubility and potential interaction with biological targets. Docking studies, as mentioned in one of the papers, could be used to predict the interaction of such compounds with their target proteins .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions and the use of phosphorus pentoxide as a dehydrating agent to facilitate the formation of the pyrrolo[2,3-d]pyrimidin-4-amine core . The reactivity of the compound would be influenced by the substituents on the aromatic rings and the pyrimidine ring, which could affect the compound's stability and its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would be influenced by their molecular structure. The presence of aromatic rings and a morpholine group would affect the compound's lipophilicity, solubility, and potential to cross biological membranes. The stability of the compound under physiological conditions would be an important factor in its pharmacokinetic profile. The compound's ability to inhibit interleukin 6 secretion in cells, as seen with a related compound, suggests that it may have anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Inhibición de la Quinasa
El compuesto ha demostrado una potente actividad de inhibición de la quinasa. Específicamente, actúa como un inhibidor de la quinasa LRRK2, una proteína implicada en la enfermedad de Parkinson. Los investigadores han explorado su potencial como agente terapéutico para los trastornos neurodegenerativos .
Propiedades Anticancerígenas
Los estudios sugieren que este compuesto posee propiedades anticancerígenas. Se dirige selectivamente a las células cancerosas, inhibiendo su crecimiento e induciendo la apoptosis. Su estructura química única lo convierte en un candidato prometedor para futuras investigaciones en oncología .
Efectos Antiinflamatorios
El compuesto exhibe efectos antiinflamatorios al modular las vías clave involucradas en la inflamación. Los investigadores han investigado su potencial para tratar enfermedades inflamatorias como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Penetración del SNC
Debido a sus propiedades de penetración cerebral, este compuesto es relevante para los trastornos del sistema nervioso central (SNC). Los investigadores han explorado su uso en neuroprotección, neuroinflamación y enfermedades neurodegenerativas .
Intermediarios de Síntesis Orgánica
Más allá de sus aplicaciones farmacológicas, el compuesto sirve como un intermedio de síntesis orgánica. Los químicos lo utilizan para crear moléculas más complejas, aprovechando sus partes de morfolina y pirrolopirimidina .
Sondas de Biología Química
Los investigadores han empleado este compuesto como una sonda de biología química para investigar los procesos celulares. Su estructura única permite interacciones específicas con objetivos biológicos, lo que ayuda en el estudio de las vías celulares .
En resumen, este compuesto es prometedor en diversos campos, desde la inhibición de la quinasa hasta la investigación anticancerígena y las investigaciones relacionadas con el SNC. Sus propiedades multifacéticas lo convierten en un tema emocionante para futuras exploraciones y desarrollos en la investigación científica . Si necesita más información o tiene alguna otra consulta, ¡no dude en preguntar!
Propiedades
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-19-8-9-21(16-23(19)27)32-17-22(20-6-3-2-4-7-20)24-25(29-18-30-26(24)32)28-10-5-11-31-12-14-33-15-13-31/h2-4,6-9,16-18H,5,10-15H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKCEGPAGGIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCOCC4)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

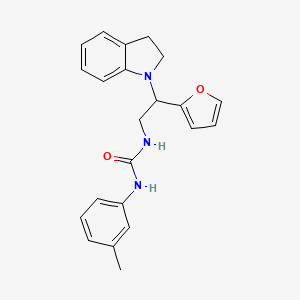

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
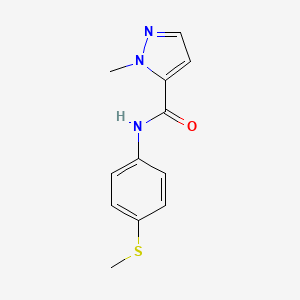
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
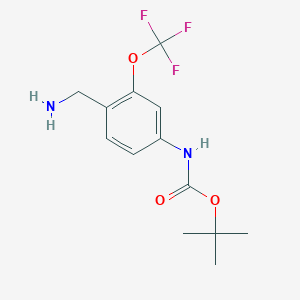
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
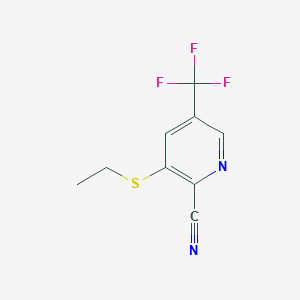
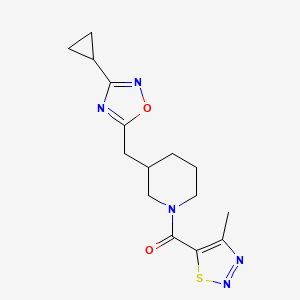
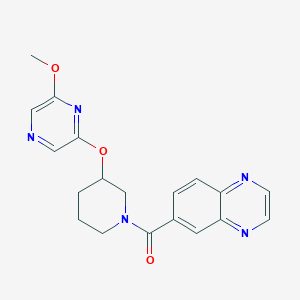
![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)